2-(2-Isopentyl-1-methylhydrazino)pyridine
Description
2-(2-Isopentyl-1-methylhydrazino)pyridine is a pyridine derivative featuring a substituted hydrazine group at the 2-position. The hydrazine moiety is modified with an isopentyl (3-methylbutyl) chain and a methyl group, resulting in the systematic name 2-(2-Isopentyl-1-methylhydrazino)pyridine. This compound is hypothesized to exhibit unique physicochemical properties due to its branched alkyl substituents and the electron-rich hydrazine-pyridine system. Potential applications include its use as a ligand in coordination chemistry, a precursor in heterocyclic synthesis, or a bioactive molecule in medicinal research.
Properties
CAS No. |
63467-97-0 |
|---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-methyl-2-(3-methylbutyl)-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C11H19N3/c1-10(2)7-9-13-14(3)11-6-4-5-8-12-11/h4-6,8,10,13H,7,9H2,1-3H3 |
InChI Key |
IQPZCFUMELJXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNN(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopentyl-1-methylhydrazino)pyridine typically involves the reaction of pyridine derivatives with isopentyl and methylhydrazine groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopentyl-1-methylhydrazino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(2-Isopentyl-1-methylhydrazino)pyridine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 2-(2-Isopentyl-1-methylhydrazino)pyridine include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine derivatives .
Scientific Research Applications
2-(2-Isopentyl-1-methylhydrazino)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(2-Isopentyl-1-methylhydrazino)pyridine, differing primarily in substituent groups and heterocyclic frameworks:
Key Observations :
- Hydrazine Derivatives: Both 2-(2-Isopentyl-1-methylhydrazino)pyridine and 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine contain hydrazine groups.
- Halogen vs. Alkyl Substituents : 2-(Chloromethyl)pyridine hydrochloride is highly reactive due to the chloromethyl group, enabling nucleophilic substitution. In contrast, the isopentyl group in the target compound may confer stability and membrane permeability in biological systems.
- Heterocyclic Frameworks : Pyrazines (e.g., 2-Isobutyl-3-methoxypyrazine ) differ from pyridines by having two nitrogen atoms, altering electronic properties and aromaticity.
Physicochemical Properties
Solubility and Polarity
- 2-(1-Piperazinyl)pyridine : Water-soluble due to the polar piperazine ring (logP ~1.5 estimated).
- 2-(Chloromethyl)pyridine hydrochloride : High solubility in polar solvents (e.g., water, ethanol) as a hydrochloride salt.
- 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine : Moderate solubility in water (logP ~0.8–1.2) due to the dioxolane group.
- Target Compound : Expected low water solubility (logP ~2.5–3.0) due to the bulky isopentyl group, favoring organic solvents like dichloromethane or ethyl acetate.
Stability and Reactivity
- Hydrazine derivatives (target compound and ) are prone to oxidation, requiring storage under inert atmospheres .
- The chloromethyl group in makes it reactive toward nucleophiles (e.g., amines, thiols), whereas the isopentyl group in the target compound is less reactive but may undergo enzymatic oxidation in vivo.
Hazard Profiles and Handling
Biological Activity
2-(2-Isopentyl-1-methylhydrazino)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a hydrazine derivative. Its unique structure, featuring an isopentyl chain and a methylhydrazino group, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including empirical studies, potential applications, and related compounds.
Chemical Structure and Properties
The chemical structure of 2-(2-Isopentyl-1-methylhydrazino)pyridine can be represented as follows:
This compound's hydrazine moiety may enhance its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological mechanisms through which 2-(2-Isopentyl-1-methylhydrazino)pyridine operates remain largely unexplored. However, compounds with similar structures typically interact with cellular targets involved in cancer pathways, potentially affecting apoptosis and cell proliferation.
Empirical Studies
Currently, there is a lack of extensive empirical studies specifically focusing on 2-(2-Isopentyl-1-methylhydrazino)pyridine. Preliminary data suggest that its biological activity may correlate with the presence of the hydrazine group, which is known to participate in redox reactions and may influence cellular signaling pathways.
Case Studies
While direct case studies on this compound are scarce, related research on hydrazine derivatives provides insights into possible effects:
- Case Study 1 : A study on 3-hydrazinopyridine demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study 2 : Another investigation highlighted the role of hydrazine derivatives in inducing apoptosis in cancer cells through oxidative stress mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-picoline | Amino group at position 5 | Used in agrochemicals and pharmaceuticals |
| 4-Methylpyridine | Methyl group at position 4 | Commonly used as a solvent and reagent |
| 3-Hydrazinopyridine | Hydrazine group at position 3 | Known for its potential anti-tumor activity |
| 2-Methylpyridine | Methyl group at position 2 | Used in organic synthesis |
The unique combination of an isopentyl chain and a methylhydrazino group in 2-(2-Isopentyl-1-methylhydrazino)pyridine may lead to novel interactions not observed in other derivatives.
Potential Applications
Given its structural features, 2-(2-Isopentyl-1-methylhydrazino)pyridine could find applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer agents.
- Chemical Biology : In studies exploring cellular mechanisms influenced by hydrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
